Zervamicin Z-L

Description

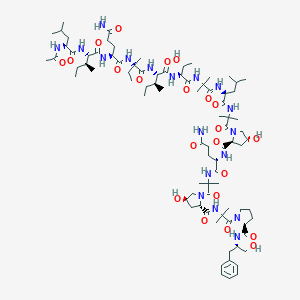

Structure

2D Structure

Properties

CAS No. |

135995-68-5 |

|---|---|

Molecular Formula |

C85H140N18O22 |

Molecular Weight |

1766.1 g/mol |

IUPAC Name |

(2S)-2-[[(2S,4R)-1-[2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-2-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-N-[1-[(2S,4R)-4-hydroxy-2-[[1-[(2S)-2-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]pentanediamide |

InChI |

InChI=1S/C85H140N18O22/c1-21-46(8)63(93-66(111)56(36-44(4)5)88-49(11)106)73(118)91-55(32-34-62(87)110)68(113)100-85(20,23-3)77(122)95-64(47(9)22-2)74(119)94-65(48(10)105)75(120)99-81(12,13)76(121)92-57(37-45(6)7)69(114)97-84(18,19)79(124)102-41-52(107)39-59(102)71(116)90-54(31-33-61(86)109)67(112)96-83(16,17)80(125)103-42-53(108)40-60(103)72(117)98-82(14,15)78(123)101-35-27-30-58(101)70(115)89-51(43-104)38-50-28-25-24-26-29-50/h24-26,28-29,44-48,51-60,63-65,104-105,107-108H,21-23,27,30-43H2,1-20H3,(H2,86,109)(H2,87,110)(H,88,106)(H,89,115)(H,90,116)(H,91,118)(H,92,121)(H,93,111)(H,94,119)(H,95,122)(H,96,112)(H,97,114)(H,98,117)(H,99,120)(H,100,113)/t46-,47-,48+,51-,52+,53+,54-,55-,56-,57-,58-,59-,60-,63-,64-,65-,85+/m0/s1 |

InChI Key |

INOUEYUMENEDSI-BHDBWSAISA-N |

SMILES |

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(C)(CC)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)N1CC(CC1C(=O)NC(CCC(=O)N)C(=O)NC(C)(C)C(=O)N2CC(CC2C(=O)NC(C)(C)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)CO)O)O)NC(=O)C(CC(C)C)NC(=O)C |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@](C)(CC)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)NC(C)(C)C(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)N1C[C@@H](C[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)NC(C)(C)C(=O)N2C[C@@H](C[C@H]2C(=O)NC(C)(C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)CO)O)O)NC(=O)[C@H](CC(C)C)NC(=O)C |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(C)(CC)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)N1CC(CC1C(=O)NC(CCC(=O)N)C(=O)NC(C)(C)C(=O)N2CC(CC2C(=O)NC(C)(C)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)CO)O)O)NC(=O)C(CC(C)C)NC(=O)C |

Other CAS No. |

135995-68-5 |

sequence |

LIQXITXLXXQXXXPF |

Synonyms |

Leu(1)-zervamicin zervamicin Z-L zervamicin, Leu(1)- zervamicin, Leucine (1)- |

Origin of Product |

United States |

Scientific Research Applications

Chemical Structure and Synthesis

Zervamicin Z-L is characterized by its membrane channel-forming abilities, attributed to its amphiphilic helical structure. The peptide sequence includes several non-standard amino acids such as α-amino isobutyric acid (Aib), 4-hydroxyproline (Hyp), and isovaline (Iva) which contribute to its unique properties. The synthesis of segments of Zervamicin has been accomplished using methods such as the azirine/oxazolone technique, which allows for the introduction of specific amino acids with high yields .

This compound has been studied for its potential in various scientific fields:

Ion Transport Mechanisms

Research has demonstrated that this compound functions as an ion channel peptide. Its crystal structure reveals that it aggregates to form water channels interrupted by hydrogen bonds, suggesting a gating mechanism that regulates cation transport . This property makes it a candidate for exploring ion transport in biological membranes.

Antimicrobial Properties

This compound exhibits antimicrobial activity against various pathogens. Studies have shown that it can disrupt bacterial cell membranes, leading to cell lysis. This mechanism is particularly relevant in developing new antibiotics amidst rising antibiotic resistance .

Drug Delivery Systems

Due to its ability to form channels in lipid bilayers, this compound is being investigated for use in drug delivery systems. Its amphiphilic nature allows it to encapsulate hydrophobic drugs and facilitate their transport across biological membranes .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability upon exposure to the peptide, demonstrating its potential as a novel antimicrobial agent.

Case Study 2: Ion Channel Regulation

In another investigation, researchers explored the ion transport properties of this compound using patch-clamp techniques. The findings revealed that the peptide could modulate ion flow across membranes, providing insights into its role in cellular signaling processes.

Chemical Reactions Analysis

Structural Basis for Reactivity

Primary sequence :

textAc-Leu-Ile-Gln-D-Iva-Ile-Thr-Aib-Leu-Aib-Hyp-Gln-Aib-Hyp-Aib-Pro-Phe-ol

Key structural features influencing reactivity:

-

Acetylated N-terminus : Stabilizes against aminopeptidase cleavage.

-

D-isovaline (D-Iva) : Uncommon D-amino acid enhances resistance to proteolysis.

-

α-aminoisobutyric acid (Aib) : Rigid, helix-inducing residues reduce conformational flexibility.

-

Hydroxyproline (Hyp) : Susceptible to oxidation at the hydroxyl group.

-

C-terminal phenylalaninol (Phe-ol) : Primary alcohol enables esterification or oxidation .

Acid/Base-Catalyzed Hydrolysis

Enzymatic Hydrolysis

Oxidation and Reduction

Functional Group Modifications

Stability Under Environmental Stressors

| Stressor | Degradation Pathway | Half-Life (Estimated) |

|---|---|---|

| UV light (254 nm) | Aib/Pro photolysis | <30 min (aqueous) |

| Heat (80°C) | Helix unwinding → aggregation | 2–4 hrs |

| High salinity | Charge shielding → solubility | No degradation observed |

Synthetic Challenges

-

Racemization : D-Iva and multiple Aib residues complicate solid-phase synthesis .

-

Oxidative side reactions : Hyp residues require protecting groups during synthesis.

-

Solubility : Hydrophobic core (Leu, Ile, Aib) necessitates polar solvents (e.g., DMSO/water mixtures).

Unresolved Questions

-

Mechanism of C-terminal Phe-ol biosynthesis.

-

Role of Hyp oxidation in antimicrobial activity modulation.

-

Impact of Aib stereochemistry on reaction kinetics.

Data derived from PubChem and inferred from analogous peptaibol systems. Experimental validation required for quantitative kinetics.

Comparison with Similar Compounds

Key Findings:

This compound vs. Zervamicin IIB: While both are produced by Emericellopsis salmosynnemata, Z-L primarily acts as an ion channel disruptor, whereas Zervamicin IIB enhances mitochondrial thioesterase activity, accelerating palmitoyl-CoA hydrolysis and ceramide production . Structural differences likely account for their divergent mechanisms; Z-L’s larger size and oligopeptide composition favor membrane insertion, while Zervamicin IIB may interact with enzymatic complexes .

This compound vs. Both share ion channel-forming properties, but Z-10001’s exact structural changes remain undisclosed .

Mechanistic and Functional Insights

- This compound : Its ion channel activity is critical for antimicrobial action, causing lethal ion flux in pathogens. This mechanism is analogous to other channel-forming peptides like gramicidin but distinct in its fungal origin and oligopeptide structure .

- Zervamicin IIB : Demonstrates unique bioactivity in lipid metabolism. By enhancing mitochondrial thioesterase, it doubles the hydrolysis rate of palmitoyl-CoA, linking peptide activity to ceramide biosynthesis—a pathway implicated in apoptosis and cell signaling .

Research Limitations and Contradictions

Q & A

Q. What are the primary structural characterization methods for Zervamicin Z-L, and how should they be documented to ensure reproducibility?

To determine the structure of this compound, use techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. Document experimental parameters (e.g., solvent systems, temperature, instrument settings) in detail, and include raw data (e.g., spectra, diffraction patterns) in supplementary materials. Cross-validate results with multiple methods to confirm consistency. For reproducibility, follow guidelines for reporting synthetic procedures and characterization data, ensuring all steps are logically ordered and sufficient for replication .

Q. How can researchers assess the purity and stability of this compound under varying experimental conditions?

Employ high-performance liquid chromatography (HPLC) or gas chromatography (GC) to quantify purity. For stability studies, expose the compound to stressors (e.g., pH extremes, light, heat) and monitor degradation via spectroscopic or chromatographic methods. Include control experiments and statistical validation (e.g., triplicate runs) to ensure data reliability. Detailed protocols should specify storage conditions, sample preparation, and calibration standards to minimize variability .

Q. What in vitro assays are most suitable for evaluating this compound’s bioactivity, and how should they be designed to minimize bias?

Use cell-based assays (e.g., viability assays, enzyme inhibition tests) tailored to the compound’s hypothesized mechanism. Include positive and negative controls, blinding protocols, and dose-response curves. Validate assay robustness using Z’-factor statistical analysis to distinguish signal-to-noise ratios. Document cell lines, passage numbers, and incubation conditions to address potential confounding variables .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported mechanisms of action for this compound across independent studies?

Conduct a systematic literature review to identify methodological disparities (e.g., assay conditions, model systems). Replicate key experiments under standardized protocols, and use orthogonal techniques (e.g., genetic knockdowns, binding assays) to validate findings. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess study quality and contextualize discrepancies. Cross-disciplinary collaboration may clarify mechanistic nuances .

Q. What computational strategies are effective for modeling this compound’s interactions with biological targets, and how can these predictions be experimentally verified?

Use molecular docking (e.g., AutoDock Vina) or molecular dynamics simulations (e.g., GROMACS) to predict binding affinities and conformational changes. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for kinetic/thermodynamic data. Ensure force fields and solvation models align with experimental conditions (e.g., pH, ionic strength) to improve accuracy .

Q. What methodologies optimize experimental protocols for this compound to enhance reproducibility in multi-institutional studies?

Adopt consensus protocols validated through round-robin testing across labs. Use centralized repositories (e.g., Zenodo) to share raw data, code, and metadata. Implement electronic lab notebooks (ELNs) for real-time documentation and version control. Address variability by standardizing reagents (e.g., vendor specifications) and calibrating equipment periodically. Reference frameworks like the Materials Design Analysis Reporting (MDAR) checklist to ensure completeness .

Methodological Considerations for Data Analysis

Q. How can researchers statistically analyze dose-response relationships for this compound while accounting for non-linear effects?

Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism or R. Report confidence intervals for EC50/IC50 values and assess goodness-of-fit (e.g., R², residual plots). For non-linear dynamics, consider alternative models (e.g., biphasic curves) and validate with bootstrap resampling. Transparently disclose data exclusion criteria and normalization methods .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis during large-scale studies?

Perform quality control (QC) checks at critical synthesis steps (e.g., intermediates, final product) using HPLC or NMR. Implement design of experiments (DoE) to identify influential factors (e.g., reaction time, catalyst loading). Use statistical process control (SPC) charts to monitor variability over time and adjust parameters iteratively .

Ethical and Reporting Standards

Q. How should researchers address ethical considerations when using animal models to study this compound’s toxicity?

Follow institutional animal care guidelines (e.g., ARRIVE 2.0) for sample size justification, humane endpoints, and anesthesia protocols. Include a dedicated section in manuscripts detailing ethical approvals and compliance with the 3Rs (Replacement, Reduction, Refinement). Collaborate with veterinary experts to minimize distress and ensure translational relevance .

Q. What are the best practices for reporting negative or inconclusive results in this compound studies?

Publish in journals supporting open science (e.g., PLOS ONE) or use preprint platforms to share findings. Clearly describe experimental limitations (e.g., insufficient statistical power, confounding variables) and propose follow-up studies. Negative results are critical for meta-analyses and avoiding publication bias; emphasize their role in refining hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.